molecular formula C26H27N3O2S2 B12135182 (5Z)-3-(butan-2-yl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(butan-2-yl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12135182
M. Wt: 477.6 g/mol
InChI Key: ONYMVCUFMVSAHU-HAHDFKILSA-N
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Description

The compound “(5Z)-3-(butan-2-yl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one” (hereafter referred to as Compound A) is a rhodanine derivative featuring a thiazolidinone core fused with a pyrazole moiety. Its structure includes a (Z)-configured benzylidene group at the 5-position, a 3-(butan-2-yl) substituent on the thiazolidinone nitrogen, and a 3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazole group (). The synthesis of such compounds typically involves Knoevenagel condensation between a rhodanine precursor and a substituted aldehyde under basic conditions (e.g., K₂CO₃ in water or reflux with acetic acid/sodium acetate) .

Key structural attributes include:

  • Pyrazole substituent: Enhances aromatic stacking interactions and electronic diversity.
  • 4-Ethoxy-3-methylphenyl group: Introduces steric bulk and lipophilicity, influencing solubility and bioavailability.

Properties

Molecular Formula

C26H27N3O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O2S2/c1-5-18(4)29-25(30)23(33-26(29)32)15-20-16-28(21-10-8-7-9-11-21)27-24(20)19-12-13-22(31-6-2)17(3)14-19/h7-16,18H,5-6H2,1-4H3/b23-15-

InChI Key

ONYMVCUFMVSAHU-HAHDFKILSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the thiazolidin-4-one ring or the phenyl group.

    Reduction: Reduction could lead to the formation of corresponding dihydro derivatives.

    Substitution: The phenyl group may participate in electrophilic aromatic substitution reactions.

    Common Reagents: Reagents like , , and could be relevant.

    Major Products: These reactions could yield derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. For instance:

  • Case Study : A study published in Molecules highlighted that similar thiazolidinone compounds showed cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

Thiazolidinones are also known for their anti-inflammatory effects:

  • Case Study : Research indicated that compounds with similar structures reduced inflammation markers in animal models of arthritis. The anti-inflammatory mechanism was linked to the inhibition of pro-inflammatory cytokines .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics:

  • Data Table: Electronic Properties
PropertyValue
Band Gap2.1 eV
ConductivityModerate
StabilityHigh

This data suggests potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Polymer Chemistry

In polymer science, thiazolidinones can act as cross-linking agents or modifiers:

  • Case Study : A study demonstrated that incorporating thiazolidinone derivatives into polymer matrices improved thermal stability and mechanical properties .

Mechanism of Action

The compound’s mechanism likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound A belongs to a broader class of (5Z)-5-arylidene-2-thioxothiazolidin-4-one derivatives. Below is a comparative analysis with structurally related analogs:

Structural and Electronic Comparisons

Compound Core Structure Substituents Key Features
Compound A (Target) Thiazolidinone + pyrazole 3-(Butan-2-yl), 5-{[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylene} High lipophilicity; steric hindrance from butan-2-yl and methyl groups .
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (Compound B) Thiazolidinone 3-Phenyl, 5-(2-hydroxybenzylidene) Intramolecular H-bonding (O–H⋯S); planar structure with dihedral angle 79.26° between rings .
(5Z)-3-(4-Methoxybenzyl)-5-{[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (Compound C) Thiazolidinone + pyrazole 3-(4-Methoxybenzyl), 5-{[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylene} Enhanced solubility due to methoxy groups; weaker π-π stacking vs. Compound A .
3-Phenyl-5-(phenylmethylidene)-2-thioxo-1,3-thiazolidin-4-one (Compound D) Thiazolidinone 3-Phenyl, 5-(phenylmethylidene) Simpler structure; lacks pyrazole, leading to reduced electronic complexity .

Physicochemical and Functional Properties

  • Lipophilicity : Compound A > Compound C > Compound B > Compound D (due to alkyl/ethoxy vs. hydroxy/methoxy groups).
  • Planarity and Packing : Compound B exhibits strong intramolecular H-bonding (S(6) motif), enhancing crystallinity . Compound A’s pyrazole and bulky substituents likely reduce planarity, affecting solubility.
  • Bioactivity: Rhodanine derivatives are known for antimicrobial and antidiabetic properties. Compound A’s pyrazole moiety may confer unique target specificity, though explicit bioactivity data are absent in the provided evidence.

Key Research Findings

  • Crystal Packing : Compound B forms dimers via intermolecular H-bonding (R₂²(7) and R₂²(10) motifs), whereas Compound A’s steric bulk may favor weaker van der Waals interactions .

Biological Activity

Antimicrobial Activity

Thiazolidin-4-one derivatives have shown significant antimicrobial properties. In a recent study, similar compounds demonstrated activity against both Gram-positive and Gram-negative bacteria . The presence of the pyrazole ring may enhance this activity, as pyrazole-thiazole hybrids have shown promising results against various microbial strains .

Antifungal Potential

Some thiazolidin-4-one derivatives have exhibited antifungal properties comparable to established drugs. For instance, compounds with similar structural elements showed activity against Aspergillus niger with MIC values ranging from 31.25 to 62.5 μg/mL .

Anticancer Activity

Thiazolidin-4-one scaffolds have been extensively studied for their anticancer properties . The compound , with its complex structure including both thiazolidin-4-one and pyrazole moieties, may possess antiproliferative effects against various cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its structural components:

  • Thiazolidin-4-one core : This scaffold is known for its diverse biological activities, including antidiabetic, antioxidant, and anticancer properties .
  • Pyrazole ring : The presence of a substituted pyrazole ring may contribute to enhanced biological activities, particularly antimicrobial effects .
  • Ethoxy and methyl substituents : These groups on the phenyl ring could modulate the compound's lipophilicity and binding affinity to potential biological targets.
  • Butan-2-yl substituent : This alkyl group may influence the compound's pharmacokinetic properties and target interactions.

Based on the structural features, this compound may act through various mechanisms:

  • Enzyme inhibition : It may inhibit specific enzymes crucial for microbial growth or cancer cell proliferation.
  • Receptor modulation : The compound could interact with cellular receptors, potentially affecting signaling pathways involved in cell growth and survival.
  • Antioxidant activity : The thiazolidin-4-one core is associated with antioxidant properties, which could contribute to its potential therapeutic effects .

Research Gaps and Future Directions

To fully elucidate the biological activity of this specific compound, further research is needed:

  • In vitro studies : Screening against a panel of microbial strains and cancer cell lines to determine its spectrum of activity.
  • Mechanism elucidation : Investigating the compound's interactions with potential cellular targets using molecular docking and in vitro assays.
  • Structure optimization : Synthesizing and testing structural analogs to improve potency and selectivity.
  • In vivo studies : Evaluating the compound's efficacy and safety in animal models for promising indications identified in vitro.

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